2,2,6,6-Tetramethyl-4-piperidinyl stearate
Overview
Description
2,2,6,6-Tetramethyl-4-piperidinyl stearate is a chemical compound with the molecular formula C27H53NO2 and a molecular weight of 423.72 . It is a low molecular weight ultraviolet (UV) hindered amine light stabilizer (HALS) composed of nitroxyl radicals .
Synthesis Analysis
The synthesis of 2,2,6,6-Tetramethyl-4-piperidinol (TMP), a critical raw material of hindered amine light stabilizers, has been achieved through the continuous catalytic hydrogenation of triacetoneamine (TAA). The process involves the use of promoter-modified CuCr/Al2O3 catalysts prepared by the co-precipitation method .Molecular Structure Analysis
The InChI code for 2,2,6,6-Tetramethyl-4-piperidinyl stearate is1S/C27H53NO2/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-25(29)30-24-22-26(2,3)28-27(4,5)23-24/h24,28H,6-23H2,1-5H3
. Chemical Reactions Analysis
The compound can function as a heat control agent and can react with phenolic antioxidants incorporated into polymers .Physical And Chemical Properties Analysis
The compound has a density of 0.9±0.1 g/cm3, a boiling point of 483.1±38.0 °C at 760 mmHg, and a flash point of 246.0±26.8 °C. It has a molar refractivity of 130.5±0.4 cm3, and its surface tension is 34.7±5.0 dyne/cm .Scientific Research Applications
Synthesis of Hindered Amine Light Stabilizers (HALS)
The structure of “2,2,6,6-Tetramethyl-4-piperidinyl stearate” is similar to that of Hindered Amine Light Stabilizers (HALS), which are used to improve the performance of plastics in strong light environments . The stearate group could potentially enhance the lipophilicity of the compound, making it more suitable for certain types of plastics.
Reductive Amination
The compound could potentially be used in the reductive amination process. For example, a related compound, “N,N′-bis(2,2,6,6-tetramethyl-4-piperidinyl)-1,6-hexanediamine (DTMPA)”, has been synthesized through a continuous-flow process involving the reductive amination of 1,6-hexanediamine .
Chemoselective Deoxidization of Graphene Oxide
A related compound, “2,2,6,6-Tetramethyl-4-piperidinol”, has been used to study the green and efficient method for chemoselective deoxidization of graphene oxide . It’s possible that “2,2,6,6-Tetramethyl-4-piperidinyl stearate” could be used in a similar way.
Synthesis of Allylated Tertiary Amines
Another related compound, “2,2,6,6-Tetramethylpiperidine”, has been used as a reactant to synthesize allylated tertiary amines . Given the structural similarities, “2,2,6,6-Tetramethyl-4-piperidinyl stearate” might also be used in this way.
Synthesis of Hydroxylamines
“2,2,6,6-Tetramethylpiperidine” has also been used in the synthesis of hydroxylamines via oxidation in the presence of oxone as an oxidant . It’s possible that “2,2,6,6-Tetramethyl-4-piperidinyl stearate” could be used in a similar reaction.
Synthesis of Sulfenamide Compounds
“2,2,6,6-Tetramethylpiperidine” can react with heterocyclic thiols in the presence of iodine as an oxidant to synthesize sulfenamide compounds . Given the structural similarities, “2,2,6,6-Tetramethyl-4-piperidinyl stearate” might also be used in this way.
Safety and Hazards
Mechanism of Action
Target of Action
It is known to be used in the production of polymers and coatings , suggesting that its targets could be related to these materials
Mode of Action
Given its use in polymers and coatings, it may interact with these materials to enhance their properties, such as flexibility, stretchability, and processing performance . More detailed studies are required to elucidate the exact interactions and changes resulting from this compound’s action.
Biochemical Pathways
As a component of polymers and coatings, it may influence the synthesis and degradation pathways of these materials
Result of Action
Given its industrial applications, it may contribute to the physical properties of polymers and coatings, such as flexibility and durability . More research is needed to describe the specific molecular and cellular effects of this compound’s action.
Action Environment
The action of 2,2,6,6-Tetramethyl-4-piperidinyl stearate may be influenced by various environmental factors, such as temperature, humidity, and exposure to light . For instance, its effectiveness in polymers and coatings could be affected by these factors
properties
IUPAC Name |
(2,2,6,6-tetramethylpiperidin-4-yl) octadecanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H53NO2/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-25(29)30-24-22-26(2,3)28-27(4,5)23-24/h24,28H,6-23H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMUOXOJMXILBTE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC1CC(NC(C1)(C)C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H53NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801337919 | |
Record name | 2,2,6,6-Tetramethyl-4-piperidinyl octadecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801337919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
423.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Other Solid; Pellets or Large Crystals; Pellets or Large Crystals, Other Solid | |
Record name | Fatty acids, C12-21 and C18-unsatd., 2,2,6,6-tetramethyl-4-piperidinyl esters | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
(2,2,6,6-Tetramethylpiperidin-4-yl) octadecanoate | |
CAS RN |
167078-06-0, 24860-22-8 | |
Record name | Fatty acids, C12-21 and C18-unsatd., 2,2,6,6-tetramethyl-4-piperidinyl esters | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,2,6,6-Tetramethyl-4-piperidinyl octadecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801337919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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